
(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate” is a chemical compound with the molecular formula C12H19NO4 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis for the protection of amino groups . An efficient protocol for the synthesis of similar compounds has been reported, involving simple reduction and inversion methods .Molecular Structure Analysis
The molecular structure analysis of this compound was not found in the search results. Typically, such analysis would involve techniques like X-ray crystallography or mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were not found in the search results. Thermogravimetric analysis (TGA) is a method of thermal analysis that could provide information about physical phenomena such as phase transitions, absorption, adsorption, and desorption, as well as chemical phenomena including chemisorptions, thermal decomposition, and solid-gas reactions .科学的研究の応用
Catalytic Applications
Amino acid-functionalized cyclopentadienyl molybdenum tricarbonyl complexes, prepared from reactions involving amino acid-functionalized cyclopentadienyl-lithium reagent, have been explored for their catalytic activity. These complexes have shown promise as catalyst precursors in the liquid-phase epoxidation of trans-β-methylstyrene, demonstrating high catalytic activity and excellent selectivity for epoxide isomers. This study highlights the potential of using such complexes in enantioselective catalysis, maintaining the structural integrity of the amino acid-functionalized cyclopentadienyl group during the oxidative decarbonylation process (Abrantes et al., 2009).
Building Blocks for Amino Acids and Peptidomimetics
Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been presented as a versatile building block for the synthesis of cyclopropyl-containing amino acids. This compound exhibits reactivity in Michael additions and Diels-Alder reactions, leading to protected forms of cyclopropyl-containing amino acids. Furthermore, its application in the synthesis of geometrically constrained bicyclic peptidomimetics demonstrates its value in the design of novel bioactive compounds (Limbach et al., 2009).
Enantioselective Synthesis
The synthesis of enantiopure compounds using directed hydrogenation methodology has been explored, yielding single diastereomers of 3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl esters and 3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid methyl esters. This method represents a novel approach to achieving high selectivity in the hydrogenation of functionalized cyclopentenes, showcasing the utility of N-tert-butoxycarbonylamino and hydroxyl-directed hydrogenations (Smith et al., 2001).
Polymer Synthesis
The synthesis and properties of amino acid-based polyacetylenes have been investigated, with novel amino acid-derived acetylene monomers being synthesized and polymerized. These studies have provided insights into the properties of the formed polymers, such as their conformation and potential applications in material science (Gao et al., 2003).
Antimicrobial Applications
Cationic amphiphilic polymethacrylate derivatives, synthesized from N-(tert-butoxycarbonyl)aminoethyl methacrylate and butyl methacrylate, have been explored for their antimicrobial properties. The structure-activity relationship of these polymers in antimicrobial and hemolytic assays highlights their potential as antimicrobial agents, with the smallest polymers showing the lowest MIC and reduced hemolytic activity (Kuroda & DeGrado, 2005).
作用機序
特性
IUPAC Name |
methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h5,7-9H,6H2,1-4H3,(H,13,15)/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKBCJZHYHIOEB-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C=CCC1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C=CC[C@@H]1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


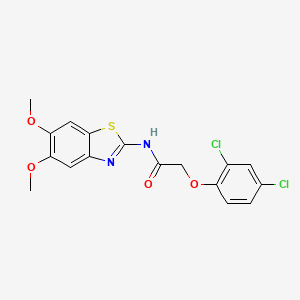
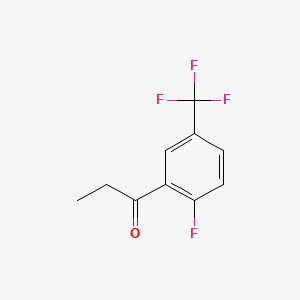

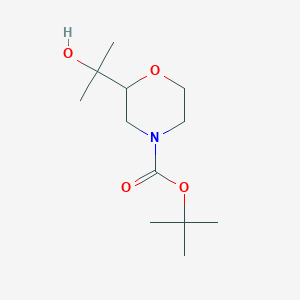

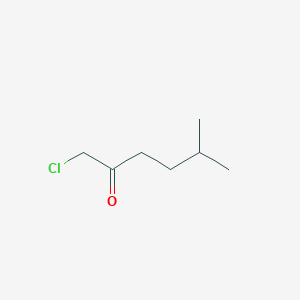
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2446865.png)
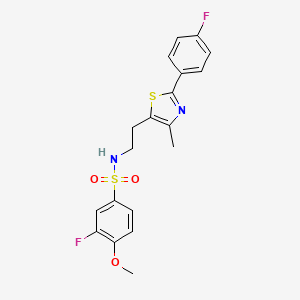
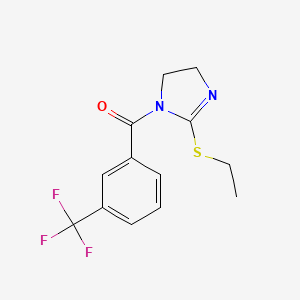

![N-(2-furylmethyl)-3-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2446876.png)
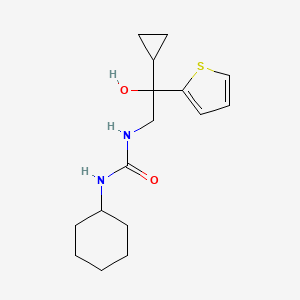
![[3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B2446878.png)